![molecular formula C14H19N3OS B2956667 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 2034365-96-1](/img/structure/B2956667.png)
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
A new monomer; N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT) was synthesized . The chemical structure of the monomer was characterized by Nuclear Magnetic Resonance (1 H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy .Molecular Structure Analysis
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction and characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
- Heterocyclic Chemistry : Compounds involving thiophene and pyrazole moieties are pivotal in heterocyclic chemistry, offering pathways to synthesize novel heterocycles. The reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles to yield diverse heterocyclic derivatives underscores the utility in developing pharmacologically active compounds (Mohareb et al., 2004).
- Antimicrobial and Antitumor Agents : Synthesis approaches involving thiophene and pyrazole derivatives have been explored for their potential antibacterial and antifungal activities, as well as their applications in antitumor therapy. For example, thiophenyl pyrazoles and isoxazoles have shown significant antimicrobial activities, highlighting their potential as leads for developing new therapeutic agents (Sowmya et al., 2018).
Drug Development and Medicinal Chemistry
- Anticancer Research : Pyrazole and thiophene derivatives have been identified as promising scaffolds in anticancer drug development. The synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated potent anti-tumor activities, suggesting their potential as anticancer agents (Gomha et al., 2016).
- Pharmacological Properties : Studies on pyrazinamide and derivatives highlight their potential to block ethylene biosynthesis, indicating applications beyond antimicrobial activity, such as plant metabolism regulation (Sun et al., 2017).
Chemical Synthesis and Mechanistic Insights
- Synthesis Mechanisms : The unexpected reaction mechanisms, such as ANRORC rearrangement in the synthesis of N-substituted compounds, provide valuable insights into complex chemical transformations, aiding in the development of novel synthetic methodologies (Ledenyova et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It’s known that thiophene-based compounds often exhibit a wide range of pharmacological properties . For instance, some thiophene derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in the breakdown of the neurotransmitter acetylcholine, involved in various physiological processes such as muscle contraction and memory formation.
Mode of Action
Based on the known actions of similar thiophene-based compounds, it can be inferred that this compound might interact with its target proteins, possibly leading to changes in their function .
Biochemical Pathways
Given the potential inhibition of cholinesterase enzymes, it could be inferred that this compound might affect the cholinergic signaling pathway, which is crucial for various physiological processes.
Result of Action
Based on the known actions of similar thiophene-based compounds, it can be inferred that this compound might lead to changes in cellular signaling and function .
properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-6-8-17-7-4-12(16-17)11-5-9-19-10-11/h4-5,7,9-10H,6,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYHLSUBVTENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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